

In-Depth Technical Guide: Spectroscopic Analysis of 4-Methoxyquinolin-8-amine

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Compound of Interest

Compound Name: 4-Methoxyquinolin-8-amine

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Executive Summary

This technical guide provides a comprehensive framework for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral analysis of **4-methoxyquinolin-8-amine**. Due to the current unavailability of specific experimental NMR data for **4-methoxyquinolin-8-amine** in readily accessible scientific literature, this document serves as a detailed template. It outlines the expected data presentation, a generalized experimental protocol for acquiring high-quality NMR spectra for quinoline derivatives, and a visual workflow for the analytical process. The provided tables and methodologies are based on standard practices in spectroscopic analysis and can be readily adapted once experimental data for **4-methoxyquinolin-8-amine** is obtained.

Introduction

4-Methoxyquinolin-8-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline, it is a structural analogue to compounds with a wide range of biological activities. Accurate structural elucidation is paramount for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the application of ^1H and ^{13}C NMR for the characterization of **4-methoxyquinolin-8-amine**.

NMR Spectral Data Presentation

Clear and concise presentation of NMR data is crucial for interpretation and comparison. The following tables provide a standardized format for reporting ^1H and ^{13}C NMR spectral data.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ , ppm)	Multiplicity*	Coupling Constant (J, Hz)	Integration	Assignment
Data not available				

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br = broad

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of a molecule.

Chemical Shift (δ , ppm)	Assignment
Data not available	

Experimental Protocols

The following is a generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra, applicable to **4-methoxyquinolin-8-amine** and related compounds.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid **4-methoxyquinolin-8-amine** sample.

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Methanol-d₄ (CD_3OD).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

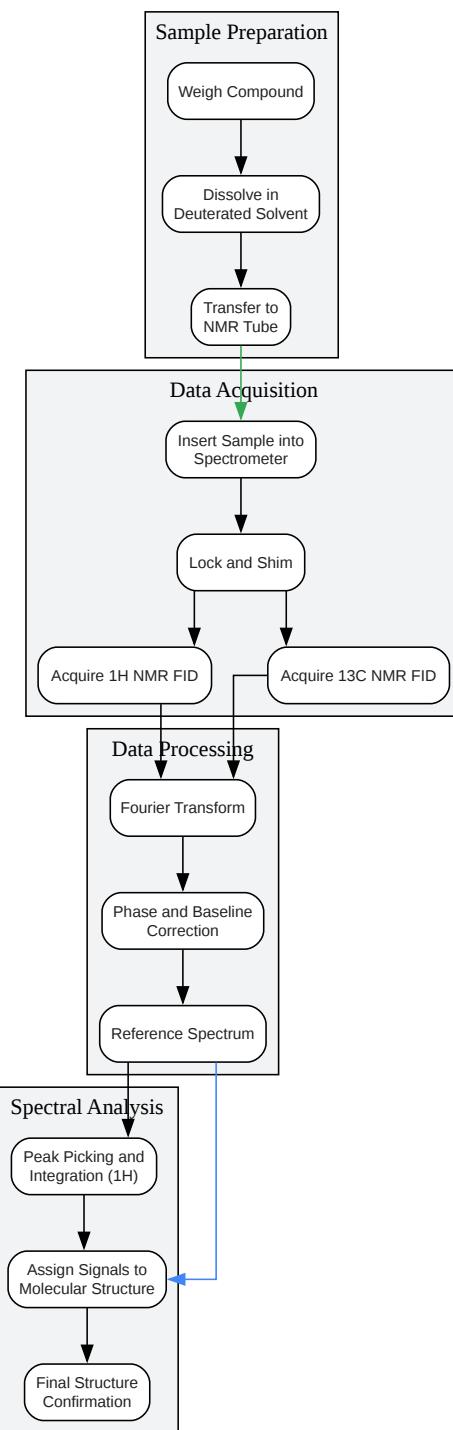
- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Acquisition Parameters: Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 to 64), relaxation delay (e.g., 1-2 seconds), and acquisition time (e.g., 2-4 seconds).
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.
 - Acquisition Parameters: A wider spectral width is required (e.g., 0 to 200 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

Data Processing

- Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integration and Peak Picking: For ^1H NMR spectra, the relative areas of the signals are integrated. For both ^1H and ^{13}C spectra, the chemical shifts of the peaks are determined.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.



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Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

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